molecular formula C23H26FNO4 B4966071 [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol

[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol

Katalognummer B4966071
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: IVIZQWKZRJKQOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective agonist of the mu-opioid receptor, which is known to play a crucial role in pain management and addiction.

Wirkmechanismus

The mechanism of action of [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol involves the activation of the mu-opioid receptor. This receptor is found in the central nervous system and is responsible for the modulation of pain perception. When activated, the mu-opioid receptor produces a variety of effects, including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol are complex and multifaceted. Studies have shown that this compound can produce significant analgesic effects, which are mediated by the activation of the mu-opioid receptor. Additionally, this compound has been shown to produce sedative and anxiolytic effects, which may be useful in the management of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management and addiction. However, the limitations of this compound include its potential for abuse and dependence, which may limit its usefulness in clinical applications.

Zukünftige Richtungen

There are several future directions for research on [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol. One area of interest is the development of more selective agonists of the mu-opioid receptor, which may have fewer side effects and a lower potential for abuse. Additionally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the management of chronic pain and opioid addiction. Finally, there is a need for research on the long-term effects of this compound, including its potential for tolerance and dependence.

Synthesemethoden

The synthesis of [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires a high level of expertise and attention to detail.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic applications of [1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol have been a topic of interest in scientific research. Studies have shown that this compound has significant analgesic effects and may be useful in the management of chronic pain. Additionally, it has been suggested that this compound may have potential in the treatment of opioid addiction.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[4-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO4/c24-19-3-1-2-18(12-19)14-23(15-26)8-10-25(11-9-23)22(27)7-5-17-4-6-20-21(13-17)29-16-28-20/h1-4,6,12-13,26H,5,7-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIZQWKZRJKQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=CC=C2)F)CO)C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[3-(1,3-Benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.